2-(Pyridazin-4-yl)-1,3-thiazol-4-amine
Description
2-(Pyridazin-4-yl)-1,3-thiazol-4-amine is a heterocyclic compound featuring a thiazole ring linked to a pyridazine moiety.
Properties
Molecular Formula |
C7H6N4S |
|---|---|
Molecular Weight |
178.22 g/mol |
IUPAC Name |
2-pyridazin-4-yl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C7H6N4S/c8-6-4-12-7(11-6)5-1-2-9-10-3-5/h1-4H,8H2 |
InChI Key |
ZXYBBIKFBWPRCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC=C1C2=NC(=CS2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridazin-4-yl)-1,3-thiazol-4-amine typically involves the formation of the thiazole ring followed by the introduction of the pyridazine moiety. One common method involves the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. Subsequent reactions with hydrazine derivatives can introduce the pyridazine ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridazin-4-yl)-1,3-thiazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
Medicinal Chemistry
2-(Pyridazin-4-yl)-1,3-thiazol-4-amine has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, a series of pyridazine derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, revealing promising results in inhibiting tumor growth .
- Antimicrobial Properties : The compound has demonstrated effective antimicrobial activity against a range of pathogens. Research indicates that it can inhibit bacterial growth, making it a candidate for developing new antibiotics .
The biological mechanisms of this compound involve:
- Enzyme Interaction : The compound can modulate the activity of specific enzymes involved in disease pathways, which is crucial for its potential use in treating various conditions .
- Receptor Binding : It has been shown to interact with cellular receptors, influencing signal transduction pathways that are vital in disease progression .
Material Science
Beyond medicinal applications, this compound is utilized in the development of new materials:
- Polymer Chemistry : The compound serves as a building block for synthesizing novel polymers with enhanced properties, such as improved thermal stability and mechanical strength .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Pyridazin-4-yl)-1,3-thiazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Thiazol-4-amine Derivatives
Electronic and Physicochemical Properties
- Pyridazine vs. Pyridine/Piperidine :
- The pyridazine group in the target compound introduces two adjacent nitrogen atoms , creating a strong electron-deficient aromatic system . This contrasts with pyridine (one nitrogen) or piperidine (saturated amine), which have weaker electron-withdrawing effects. Such electronic differences influence solubility, reactivity, and binding to biological targets .
- Boiling Points : Brominated analogs like 2-bromo-1,3-thiazol-4-amine exhibit higher boiling points (~278.5°C) due to halogen-induced polarity . Pyridazine derivatives may have comparable or higher values due to aromatic stacking.
Commercial Availability
- Brominated and pyridinyl-thiazolamines are widely available (e.g., 2-(4-Bromophenyl)-1,3-thiazol-4-amine), while the target compound’s commercial status is unclear . Specialty suppliers like Key Organics Limited may offer custom synthesis .
Biological Activity
2-(Pyridazin-4-yl)-1,3-thiazol-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, antibacterial properties, and other relevant pharmacological activities.
Chemical Structure and Properties
The compound this compound features a pyridazine ring fused with a thiazole moiety. Its structure allows for various substitutions that can influence its biological activity. The thiazole core is known for its role in antimicrobial and anticancer activities.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has shown remarkable potency with IC50 values ranging from 0.36 to 0.86 μM against human cancer cell lines .
The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. Molecular docking studies suggest that these compounds can bind to the colchicine binding site on tubulin, leading to cell cycle arrest at the G2/M phase .
Antibacterial Activity
The antibacterial properties of thiazole derivatives have been extensively studied. A series of 2-aminothiazole analogs demonstrated significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) in the sub-micromolar range . The presence of a pyridyl group at the C-4 position of the thiazole core was crucial for maintaining antibacterial activity.
Structure-Activity Relationship (SAR)
SAR studies indicate that modifications at both the C-2 and C-4 positions of the thiazole ring can enhance biological activity. For example, compounds with lipophilic substitutions at the C-2 position showed improved selectivity and potency against mycobacterial species compared to other bacterial strains .
Antioxidant Activity
In addition to its antibacterial and antiproliferative properties, this compound also exhibits antioxidant activity. Studies utilizing DPPH scavenging assays have shown that certain analogs possess strong radical-scavenging capabilities, indicating potential therapeutic applications in oxidative stress-related conditions .
Summary of Biological Activities
| Activity | Description | IC50/MIC Values |
|---|---|---|
| Antiproliferative | Inhibits cancer cell growth through tubulin polymerization disruption | 0.36 - 0.86 μM |
| Antibacterial | Active against Mycobacterium tuberculosis | Sub-micromolar MIC |
| Antioxidant | Scavenges free radicals; potential in oxidative stress management | IC50 = 4.67 μg/mL (best) |
Case Studies
- Anticancer Activity : A study highlighted the efficacy of a specific thiazole derivative in inducing apoptosis in cancer cell lines via disruption of microtubule dynamics.
- Antitubercular Potential : Research focused on a series of thiazole derivatives demonstrated their selective action against M. tuberculosis while sparing mammalian cells, suggesting a favorable therapeutic index.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(Pyridazin-4-yl)-1,3-thiazol-4-amine, and how can purity be validated?
- Methodology : A common approach involves coupling pyridazine derivatives with thiazole precursors under catalytic conditions. For example, copper(I)-catalyzed Ullmann-type coupling (as demonstrated for analogous compounds in ) may be adapted. Post-synthesis, purity is validated via:
- Chromatography : Use gradient elution (e.g., 0–100% ethyl acetate/hexane) to isolate the compound.
- Spectroscopic Analysis : Confirm structure via NMR (e.g., δ 8.87 ppm for aromatic protons) and NMR. HRMS (ESI) can verify molecular weight (e.g., m/z 215 [M+H]) .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodology :
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- Analytical Monitoring : Use HPLC to track degradation products and FTIR to detect functional group changes (e.g., amine or thiazole ring stability). Reference spectra from analogous thiazole amines ( ) can aid interpretation .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodology :
- In Vitro Screening : Test against cancer cell lines (e.g., MTT assay) and bacterial strains (MIC determination), following protocols from 2-aminothiazole studies ().
- Target Identification : Use kinase profiling panels or molecular docking to hypothesize binding targets (e.g., PGE2 inhibition, as in ) .
Advanced Research Questions
Q. How can contradictory results in biological activity data (e.g., in vitro vs. in vivo efficacy) be resolved?
- Methodology :
- Pharmacokinetic Profiling : Measure bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding.
- Mechanistic Studies : Use CRISPR-Cas9 knockouts or siRNA silencing to validate target engagement in vivo. Cross-reference with SAR data from substituted thiazoles () to identify critical functional groups .
Q. What computational strategies optimize the compound’s selectivity for a target receptor?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model interactions between the pyridazine-thiazole core and active sites (e.g., using AutoDock Vina).
- Free Energy Perturbation (FEP) : Predict binding affinity changes for structural analogs. Validate with SPR or ITC binding assays .
Q. How do reaction conditions (e.g., solvent, catalyst) influence yield in large-scale synthesis?
- Methodology :
- Design of Experiments (DoE) : Apply factorial design ( ) to test variables like solvent polarity (DMSO vs. DMF), temperature (30–60°C), and catalyst loading (e.g., CuBr vs. Pd catalysts).
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediates .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodology :
- Chemical Proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to identify off-target interactions.
- Transcriptomics/Proteomics : Compare gene/protein expression profiles in treated vs. untreated systems (e.g., RNA-seq or LC-MS/MS) .
Methodological Frameworks for Data Interpretation
Q. How should researchers contextualize findings within existing theoretical frameworks (e.g., structure-activity relationships)?
- Methodology :
- SAR Meta-Analysis : Compile data from analogous compounds (e.g., 4-aminothiazoles in ) to identify trends in substituent effects (e.g., electron-withdrawing groups enhancing activity).
- Hypothesis-Driven Iteration : Refine synthetic routes based on QSAR predictions and empirical testing .
Q. What statistical approaches are critical for validating reproducibility in biological assays?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
